3-Chloro-4-hydroxybenzimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) |
InChI Key |
WDTKJQXTAFPVKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for 3 Chloro 4 Hydroxybenzimidamide
Retrosynthetic Analysis and Strategic Disconnections for the 3-Chloro-4-hydroxybenzimidamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection focuses on the C-N double bond of the imidamide (amidine) functional group. This leads to two main precursor types: a nitrile-containing electrophile and a nitrogen-based nucleophile (ammonia).
The key precursor is therefore 3-chloro-4-hydroxybenzonitrile (B1661932). Further disconnection of this intermediate involves the installation of the chloro and hydroxyl groups onto a benzene (B151609) ring. Given the ortho, para-directing nature of the hydroxyl group and the meta-directing nature of the nitrile group, the sequence of these introductions is critical. A common strategy involves starting with a phenol (B47542) derivative and then introducing the chloro and nitrile groups. For example, starting from 4-hydroxybenzonitrile, direct chlorination can be employed. Alternatively, beginning with a precursor like 3-chloro-4-hydroxybenzaldehyde (B1581250) allows for subsequent conversion of the aldehyde to a nitrile. nih.gov
Key Retrosynthetic Disconnections:
| Target Molecule | Disconnection | Precursors |
| This compound | C-N (Amidine formation) | 3-Chloro-4-hydroxybenzonitrile + Ammonia (B1221849) |
| 3-Chloro-4-hydroxybenzonitrile | C-CN (Nitrile formation) | 3-Chloro-4-hydroxybenzaldehyde |
| 3-Chloro-4-hydroxybenzonitrile | C-Cl (Chlorination) | 4-Hydroxybenzonitrile |
Exploration of Classical and Novel Synthetic Routes to this compound
Several synthetic pathways have been developed for the formation of benzimidamides, each with its own set of advantages and limitations.
The most direct route to this compound is from its corresponding nitrile precursor, 3-chloro-4-hydroxybenzonitrile. The classical Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt (Pinner salt), which is then reacted with ammonia to yield the amidine.
However, the Pinner reaction often requires harsh, anhydrous conditions which may not be compatible with all functional groups. Modern variations aim to overcome these limitations. For instance, the use of mercaptocarboxylic acids, such as N-acetyl-(S)-cysteine, can catalyze the addition of ammonia to nitriles under milder conditions. google.com Another approach involves the use of low-valent nickel complexes to catalyze the addition of alcohols to nitriles to form imidates, which can then be converted to amidines. acs.org
Comparison of Pinner Reaction Variants:
| Method | Catalyst/Reagent | Conditions | Advantages |
| Classical Pinner | HCl, Alcohol | Anhydrous, often low temperature | Well-established |
| Cysteine-catalyzed | N-acetyl-(S)-cysteine | Milder, e.g., Methanol at 65°C | Avoids very strong acids |
| Nickel-catalyzed | Ni(0) complexes | Mild, e.g., 50°C | Catalytic, atom-economical |
While the term "cyclization" is a misnomer for the synthesis of the acyclic amidine group, the conversion of amides and thioamides to amidines is a viable synthetic strategy. A novel approach for converting amides to amidines involves a nickel-catalyzed decarbonylative amination, which represents a significant advancement as a catalytic method. nih.gov
The conversion of thioamides to amidines is often more facile. Thioamides can be activated with various reagents to facilitate nucleophilic attack by an amine. Silver(I) salts, such as AgOAc, have been shown to be effective in promoting the reaction of thioamides with amines to form amidines under mild conditions. acs.orgnih.gov Another method involves the activation of N-(t-Boc)thioamides with mercuric chloride (HgCl2) in the presence of an amine. koreascience.krresearchgate.net
An alternative and often milder route to amidines proceeds through an amidoxime (B1450833) intermediate. Amidoximes can be synthesized from the corresponding nitrile by reaction with hydroxylamine (B1172632). patsnap.com The subsequent reduction of the N-hydroxy group of the amidoxime yields the desired amidine.
This reduction can be achieved through various methods, including catalytic hydrogenation. patsnap.comacs.org For example, benzamidoxime (B57231) can be reduced to benzamidine (B55565) using Raney Nickel as a catalyst. patsnap.com This two-step process, from nitrile to amidoxime and then to amidine, can be advantageous when direct conversion from the nitrile is challenging. google.com Enzymatic reductions of benzamidoximes have also been reported, highlighting a green chemistry approach to this transformation. researchgate.netnih.gov A Chinese patent describes a process where benzamidoxime is formed and then reduced via hydrogenation using an ionic liquid-supported nano-metal catalyst. google.com
Implementation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the development of solvent-free reactions and the use of efficient, recyclable catalysts.
Solvent-free synthesis is a key aspect of green chemistry. For related amide syntheses, methods involving the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst have been developed, completely eliminating the need for a solvent. semanticscholar.orgresearchgate.netbohrium.com While this is for amide synthesis, the principles can inspire similar approaches for amidine synthesis.
In terms of catalysis, the use of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and reused. Nanoporous solid acid catalysts, such as SBA-Pr-SO3H, have been used for the synthesis of benzamides and quinazolinones under solvent-free conditions, demonstrating the potential for such catalysts in related syntheses. orientjchem.org Microwave-assisted synthesis, often in conjunction with a catalyst like guanidine (B92328) hydrochloride, can also provide a rapid and eco-friendly route, as demonstrated in the synthesis of pyrimido[1,2-a]benzimidazole. rsc.org The development of such catalytic and solvent-free methods for the synthesis of this compound would represent a significant step towards a more sustainable chemical process.
Evaluation of Atom Economy and Reaction Efficiency
The efficiency of a synthetic route is paramount in modern chemistry, with a strong emphasis on minimizing waste and maximizing the incorporation of starting materials into the final product. Atom economy and reaction efficiency are key metrics in this evaluation. For the synthesis of this compound, which is commonly prepared from 3-chloro-4-hydroxybenzonitrile via the Pinner reaction or related methods, a theoretical evaluation of these metrics can be performed. wikipedia.orgnrochemistry.comorganic-chemistry.org
The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ether salt (a Pinner salt), which is then reacted with ammonia to yield the corresponding amidine. wikipedia.orgnrochemistry.com
Theoretical Atom Economy Calculation for the Pinner Synthesis of this compound:
In an ideal scenario, the alcohol acts as both a reagent and a solvent and is recycled. The core reaction for the amidine formation from the nitrile and ammonia is: C₇H₄ClNO + NH₃ → C₇H₇ClN₂O
Formula Weight of 3-chloro-4-hydroxybenzonitrile (C₇H₄ClNO): 153.57 g/mol
Formula Weight of Ammonia (NH₃): 17.03 g/mol
Formula Weight of this compound (C₇H₇ClN₂O): 170.60 g/mol
The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
Atom Economy = (170.60 / (153.57 + 17.03)) x 100% = (170.60 / 170.60) x 100% = 100%
This calculation represents an idealized scenario where ammonia is the only other reactant besides the starting nitrile. However, in the practical execution of the Pinner reaction, an alcohol and a strong acid are necessary. While the alcohol can often be recovered and reused, the acid is typically neutralized during workup, generating salt byproducts.
Reaction Efficiency Considerations:
Anhydrous Conditions: The reaction requires strictly anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester, which would reduce the yield of the desired amidine. nrochemistry.com
Byproduct Formation: The neutralization of the acid catalyst generates stoichiometric amounts of salt, contributing to the E-factor.
Solvent Usage: The use of solvents for the reaction and subsequent purification steps significantly impacts the PMI. The choice of solvent and the efficiency of its recycling are critical considerations.
Purification Losses: The purification of the final product, often a polar and basic compound, can lead to yield loss. reddit.com
Alternative, "greener" approaches to amidine synthesis are continually being explored to improve reaction efficiency and reduce environmental impact. These may include the use of solid acid catalysts or milder reaction conditions. beilstein-journals.org
Table 1: Theoretical Efficiency Metrics for the Synthesis of this compound
| Metric | Description | Theoretical Value/Consideration |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | ~100% (ideal, nitrile + ammonia) |
| Reaction Yield | (Actual yield / Theoretical yield) x 100% | Highly dependent on reaction conditions and purification. |
| E-Factor | (Total waste in kg / kg of product) | >0, primarily from salt byproduct and solvent waste. |
| Process Mass Intensity (PMI) | (Total mass in / mass of product) | Significantly influenced by solvent usage in reaction and purification. |
Comprehensive Derivatization Strategies for this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse range of derivatives. These derivatization strategies can be broadly categorized into N-substitution and imidamide functionalization, and modifications of the aryl ring.
The amidine functional group contains two nitrogen atoms that can potentially undergo substitution reactions.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the amidine can be achieved through various alkylation methods. nih.govgoogle.com Reaction with alkyl halides in the presence of a base is a common approach. The choice of base and reaction conditions can influence the degree and position of alkylation (mono- vs. di-alkylation, and N vs. N' substitution). For a compound like this compound, the phenolic hydroxyl group would likely require protection prior to N-alkylation to prevent O-alkylation.
N-Arylation: The formation of N-aryl bonds can be accomplished using methods such as the Buchwald-Hartwig amination or copper-catalyzed N-arylation reactions. nih.gov These methods typically involve the coupling of the amidine with an aryl halide or triflate in the presence of a suitable catalyst, ligand, and base. Phenyl substitution has been shown to significantly reduce the basicity of benzamidines. rsc.org
Imidamide Functionalization: The amidine moiety can also be incorporated into larger heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles.
Table 2: Potential N-Substitution Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated this compound |
| N-Arylation | Aryl halide (e.g., PhBr), Pd catalyst, Ligand, Base | N-arylated this compound |
| N-Benzylation | Benzyl bromide, Base, Solvent | N-benzylated this compound |
Aryl Ring Modification and Further Functionalization (e.g., Cross-Coupling Reactions)
The chloro substituent on the aromatic ring of this compound serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester). organic-chemistry.orgresearchgate.net This is a powerful method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 3-position of the benzamidine core. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the relatively unreactive aryl chloride. researchgate.net
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene, providing access to stilbene-like derivatives.
Buchwald-Hartwig Amination: This reaction can be used to replace the chlorine atom with an amino group, leading to the synthesis of aminobenzamidine derivatives.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety at the 3-position by coupling the aryl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Prior to performing these cross-coupling reactions, it is often necessary to protect the potentially reactive phenolic hydroxyl and amidine functionalities to prevent side reactions.
Table 3: Potential Cross-Coupling Reactions on the Aryl Ring of this compound
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-4-hydroxybenzimidamide |
| Heck | Alkene | Pd catalyst, Base | 3-Alkenyl-4-hydroxybenzimidamide |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 3-Amino-4-hydroxybenzimidamide |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 3-Alkynyl-4-hydroxybenzimidamide |
Optimization of Purification and Isolation Techniques for this compound and its Intermediates
The purification and isolation of this compound and its synthetic intermediates can be challenging due to the polar and basic nature of the amidine group and the acidic nature of the phenolic hydroxyl group. reddit.com
Crystallization/Recrystallization: For the final product, which is often obtained as a hydrochloride salt from the Pinner reaction, recrystallization is a highly effective purification method. illinois.edumt.comyoutube.com The choice of solvent is critical; polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often suitable for recrystallizing polar compounds. researchgate.net The hydrochloride salt form generally exhibits higher crystallinity and is less basic, which can be advantageous for handling and purification.
Chromatography:
Normal-Phase Chromatography: Standard silica (B1680970) gel chromatography can be problematic for basic compounds like amidines due to strong interactions with the acidic silanol (B1196071) groups, leading to peak tailing and potential compound degradation. biotage.com To mitigate these issues, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia. biotage.com Alternatively, less acidic stationary phases like alumina (B75360) or amine-functionalized silica can be employed. chemicalforums.com
Reversed-Phase Chromatography: This technique is well-suited for the purification of polar compounds. For basic amines, using a mobile phase with a high pH can suppress the ionization of the amine, leading to better retention and separation. biotage.com
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that show little or no retention in reversed-phase chromatography. nih.gov It utilizes a polar stationary phase with a mobile phase composed of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. nih.gov
Isolation of Intermediates: The primary intermediate in the Pinner synthesis is the 3-chloro-4-hydroxybenzimidate hydrochloride salt. This Pinner salt is often moisture-sensitive and can be thermally unstable. wikipedia.org It is typically precipitated from the reaction mixture by the addition of a non-polar solvent and filtered under anhydrous conditions. In many procedures, the Pinner salt is not isolated but is directly converted to the amidine in situ. wikipedia.org
The optimization of purification protocols involves a careful balance between achieving high purity and maximizing the recovery yield. A combination of techniques, such as an initial crystallization followed by chromatographic polishing of the mother liquor, may be necessary to obtain highly pure this compound.
Based on the available scientific literature, a detailed spectroscopic and structural analysis of this compound is not publicly documented. The search for specific experimental data, including high-resolution mass spectrometry, multi-dimensional NMR, vibrational spectroscopy (FT-IR and Raman), and X-ray crystallography for this exact compound, did not yield specific results.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline for "this compound." Generating such an article without published data would lead to fabrication of information, which is contrary to the principles of scientific accuracy.
For a rigorous analysis as outlined, the compound would first need to be synthesized and then subjected to the following experimental techniques:
High-Resolution Mass Spectrometry (HRMS) to confirm its elemental composition.
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy to determine the precise connectivity and spatial arrangement of its atoms.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy to identify its functional groups and vibrational modes.
Single-Crystal X-ray Diffraction to determine its three-dimensional structure and analyze intermolecular interactions like hydrogen bonding in the solid state.
Without access to peer-reviewed studies containing this primary data for this compound, the requested article cannot be constructed.
Rigorous Spectroscopic and Structural Elucidation of 3 Chloro 4 Hydroxybenzimidamide
X-ray Crystallography of 3-Chloro-4-hydroxybenzimidamide and its Cocrystals/Salts
Examination of Conformation and Tautomerism in the Solid State
The three-dimensional arrangement of atoms in a molecule and the potential for the migration of a proton between two or more positions, known as tautomerism, are critical factors that dictate the physicochemical properties of a compound in the solid state. For this compound, a comprehensive understanding of its solid-state structure involves a detailed analysis of its preferred conformation and the predominant tautomeric form. While specific crystallographic data for this compound is not extensively available in the surveyed literature, an examination of closely related structures and the fundamental principles of conformational analysis and tautomerism in benzimidazoles provides significant insights.
The conformation of this compound in the solid state is largely influenced by the spatial arrangement of the substituents on the benzene (B151609) ring and the orientation of the imidamide functional group. The planarity of the benzene ring is a defining feature, with the chlorine atom and the hydroxyl group influencing the electronic distribution and intermolecular interactions. The rotational freedom around the single bond connecting the imidamide group to the benzene ring allows for different conformations. However, in the crystalline lattice, the conformation is typically locked into a low-energy state that maximizes favorable intermolecular interactions, such as hydrogen bonding, and minimizes steric hindrance.
Tautomerism is a key consideration for benzimidazoles and related structures. In the solid state, the prototropic tautomerism is generally suppressed, leading to a single, well-defined tautomeric form. For this compound, two primary tautomeric forms can be envisioned, arising from the migration of a proton between the nitrogen atoms of the imidamide group. The relative stability of these tautomers in the solid state is governed by a delicate balance of intramolecular and intermolecular forces, including the formation of strong hydrogen bonds. The presence of the 4-hydroxy group can also lead to further tautomeric possibilities involving the quinonoid form, although these are generally less stable.
In the absence of a direct crystal structure for this compound, the analysis of analogous compounds provides a valuable framework for understanding its solid-state behavior. For instance, the crystal structure of (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide reveals an E configuration across the C=N double bond, where the hydroxyl group and the benzene ring are positioned on opposite sides. This configuration is stabilized by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, which link the molecules into chains in the crystal lattice nih.gov. It is plausible that this compound would adopt a similar conformation, driven by the formation of an extensive hydrogen-bonding network.
The following table summarizes the potential tautomers of this compound:
| Tautomer Name | Structural Formula | Key Features |
| Amidine Tautomer | (Chemical structure image of the amidine tautomer) | Characterized by a C=N double bond and two N-H single bonds within the imidamide group. |
| Imidamide Tautomer | (Chemical structure image of the imidamide tautomer) | Features a C-N single bond and a C=N double bond with a proton on the other nitrogen atom. |
To illustrate the type of data obtained from crystallographic studies of similar compounds, the following table presents selected crystallographic parameters for a related molecule, which can serve as a reference for what might be expected for this compound.
| Parameter | Value (for a representative related structure) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.678(2) |
| c (Å) | 14.567(6) |
| β (°) | 109.87(2) |
| V (ų) | 786.9(5) |
| Z | 4 |
| R-factor | 0.045 |
Note: The data in this table is for a representative related structure and is intended for illustrative purposes only, as specific crystallographic data for this compound was not found in the searched literature.
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Hydroxybenzimidamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. niscpr.res.in A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, also known as the ground state structure. This process provides crucial information about bond lengths, bond angles, and dihedral angles.
Theoretical studies on similar structures, such as 3-chlorobenzamide (B146230), have utilized DFT with the B3LYP method and various basis sets (e.g., 6-311+G(d,p) and 6-311++G(d,p)) to determine optimized structural parameters. niscpr.res.in For 3-Chloro-4-hydroxybenzimidamide, a similar computational approach would yield a detailed three-dimensional structure. The total energy calculated during this optimization is a key parameter indicating the molecule's stability.
Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.75 Å |
| C-O (hydroxy) | 1.36 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-N (imidamide) | 1.34 Å | |
| C=N (imidamide) | 1.29 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-O | 121.0° | |
| C-C-C (aromatic) | 119.0 - 121.0° | |
| Dihedral Angle | Cl-C-C-C | 180.0° |
| HO-C-C-C | 180.0° |
Note: The data in this table is hypothetical and serves as an illustration of typical results from a DFT geometry optimization.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net For related compounds, FMO analysis has been used to clarify electronic characteristics. niscpr.res.in
The Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgucsb.edu It maps regions of varying electrostatic potential onto the electron density surface. uni-muenchen.de Typically, red colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net This mapping is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)
| Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.25 | Electron Donor (Nucleophilic Center) |
| LUMO | -1.89 | Electron Acceptor (Electrophilic Center) |
| HOMO-LUMO Gap (Egap) | 4.36 | Indicator of Chemical Stability |
Note: The data in this table is hypothetical. The locations of the HOMO and LUMO would be visualized on the molecular structure to identify the specific atoms involved in reactivity.
An EPS map for this compound would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidamide group, identifying them as potential hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amine groups, marking them as hydrogen bond donors.
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. epstem.net Theoretical vibrational frequencies (FT-IR and FT-Raman) can be computed, often with a scaling factor to better match experimental results. epstem.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netresearchgate.net Studies on similar molecules like 3-chlorobenzamide have successfully used these methods to analyze vibrational spectra. niscpr.res.in
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |
| FT-IR | O-H stretch (hydroxyl) | ~3400 |
| N-H stretch (amine) | ~3300, ~3150 | |
| C=N stretch (imidamide) | ~1650 | |
| C-Cl stretch | ~750 | |
| ¹H NMR | -OH proton | ~9.5 ppm |
| Aromatic protons | ~6.9 - 7.8 ppm | |
| -NH₂ protons | ~5.0 - 6.0 ppm | |
| ¹³C NMR | C=N carbon | ~160 ppm |
| Aromatic carbons | ~115 - 155 ppm |
Note: This data is hypothetical and represents typical ranges for these functional groups.
Molecular Docking and Dynamics Simulations for Mechanistic Interaction Studies
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule (ligand) interacts with a biological macromolecule, such as a protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking studies on a related benzisoxazole derivative revealed that polar amino acids in the target protein's pore region were crucial for ligand binding. nih.gov
A hypothetical docking study of this compound with a target enzyme, such as a kinase or a protease, would likely show the hydroxyl and imidamide groups forming critical hydrogen bonds with amino acid residues in the active site, while the chloro-substituted benzene (B151609) ring could engage in hydrophobic or halogen-bond interactions.
Following docking, the strength of the interaction is quantified as a binding affinity or docking score, typically expressed in kcal/mol. nih.gov Lower (more negative) values indicate a more favorable and stronger binding interaction. niscpr.res.in These predictions are crucial for ranking potential drug candidates before synthesis and experimental testing. nih.gov
Hotspot analysis further refines this by identifying specific atoms or functional groups on the ligand and the protein that contribute most significantly to the binding energy. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity. By identifying these "hotspots," medicinal chemists can make targeted modifications to the ligand to enhance its interaction with the target protein.
Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Enzyme Target
| Parameter | Value/Description |
| Binding Affinity | -7.8 kcal/mol |
| Key Interacting Residues | ASP 121, GLU 98, LYS 45, PHE 150 |
| Types of Interactions | - Hydrogen Bonds: with ASP 121 (via -OH), GLU 98 (via -NH₂) - Hydrophobic Interaction: with PHE 150 (via benzene ring) - Halogen Bond: with backbone carbonyl of LYS 45 (via -Cl) |
| Binding Hotspots | Hydroxyl group, Imidamide NH₂, Chlorine atom |
Note: This data is for illustrative purposes and represents a plausible outcome for a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation (excluding biological activity prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with a specific activity. While overwhelmingly used to predict biological activity, QSAR can, in principle, be applied to understand and predict non-biological chemical phenomena, such as reaction rates or mechanisms. This involves relating molecular descriptors to the underlying factors that govern a chemical process.
It is crucial to note that no QSAR studies focused on the mechanistic elucidation of this compound have been found in the scientific literature. The following subsections describe the hypothetical process for such an investigation.
The first step in any QSAR study is the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a mechanistic QSAR study of this compound and a related series of compounds, a diverse set of descriptors would be calculated to capture the electronic, steric, and thermodynamic features that could influence a particular chemical mechanism.
These descriptors are generally categorized as:
Constitutional (1D) Descriptors: These are the most straightforward, reflecting the molecular composition (e.g., molecular weight, atom counts).
Topological (2D) Descriptors: These describe the atomic connectivity within the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical (3D) Descriptors: These require the 3D coordinates of the atoms and include descriptors of molecular size and shape.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., using Density Functional Theory - DFT), these provide detailed electronic information.
A hypothetical selection of descriptors for a mechanistic QSAR study of this compound is presented in Table 1.
| Descriptor Category | Potential Descriptors for Mechanistic QSAR | Information Encoded |
| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic molecular composition and mass. |
| Topological | Balaban J index, Randic connectivity index | Molecular branching and connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric hindrance and accessibility. |
| Quantum-Chemical | HOMO/LUMO Energies and Gap, Mulliken Atomic Charges, Dipole Moment, Electrostatic Potential | Electronic reactivity, charge distribution, and polarity. |
This table is illustrative of the types of descriptors that would be calculated in a hypothetical study, as no specific QSAR analysis for the mechanistic elucidation of this compound has been published.
Following the calculation of descriptors, a mathematical model would be developed to correlate these descriptors with a quantifiable aspect of a chemical mechanism (e.g., the energy barrier of a reaction step, or the stability of an intermediate). This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.
The resulting QSAR equation would take a general form, such as: Mechanistic Endpoint = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the molecular descriptors and c are the regression coefficients. The magnitude and sign of these coefficients can offer insights into which molecular properties drive the mechanism. For instance, a positive correlation with a descriptor related to electron-donating ability at a specific atom might suggest a mechanism involving nucleophilic attack at that site.
Validation is a critical step to ensure the model is robust and predictive. This involves internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development.
Currently, the scientific literature lacks any such developed or validated QSAR models for the mechanistic investigation of this compound.
Reaction Mechanism Elucidation via Computational Pathways
Beyond QSAR, modern computational chemistry allows for the direct investigation of reaction mechanisms. This involves using quantum mechanical methods to map out the potential energy surface of a reaction, identifying reactants, transition states, intermediates, and products. This approach could be used to study reactions involving this compound, such as its hydrolysis, tautomerization, or reactions with other molecules.
A typical computational study of a reaction mechanism would involve:
Geometry Optimization: Calculating the lowest energy structures of all relevant species.
Transition State Searching: Locating the highest energy point along the reaction coordinate (the transition state).
Frequency Calculations: To confirm that reactants and products are energy minima and that the transition state has a single imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the correct reactants and products.
By calculating the energies of these structures, a detailed reaction profile can be constructed, providing quantitative data on activation energies and reaction thermodynamics.
Despite the power of these methods, no studies applying them to elucidate the reaction mechanisms of this compound have been published. Therefore, no specific computational pathways or associated energy data can be reported at this time.
Reactivity and Mechanistic Studies of 3 Chloro 4 Hydroxybenzimidamide
Investigation of Amidine Tautomerism and Isomerism in Solution and Solid States
The imidamide group of 3-Chloro-4-hydroxybenzimidamide can exhibit tautomerism, a form of isomerism that involves the migration of a proton. This can result in different tautomeric forms, which may coexist in equilibrium in solution. The principal tautomeric equilibrium for an unsubstituted amidine involves the amino and imino nitrogens.
Furthermore, isomerism around the carbon-nitrogen double bond (C=N) can lead to the formation of (E) and (Z) isomers. The relative stability of these isomers is influenced by steric and electronic factors, as well as by intra- and intermolecular hydrogen bonding. In a related compound, (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide, the molecule adopts an E configuration across the C=N double bond in the solid state, with the hydroxyl group and the benzene (B151609) ring positioned on opposite sides of the double bond. nih.gov This preference is often driven by the minimization of steric hindrance. In the crystal lattice of this related compound, molecules are interconnected through O—H⋯N and N—H⋯O hydrogen bonds, forming chains. nih.gov
For this compound, the presence of the 4-hydroxy group on the benzene ring could introduce additional hydrogen bonding possibilities, potentially influencing the preferred tautomer and isomer in both solution and the solid state. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying these equilibria in solution, while X-ray crystallography can elucidate the preferred form in the solid state. rsc.org The study of related aminofulvene-1-aldimines has demonstrated the utility of NMR, including the use of 15N labeling and the analysis of coupling constants like 1hJ(15N-1H), to determine the position of the tautomeric equilibria. researchgate.net
Detailed Analysis of Acid-Base Chemistry and pKa Determination (Theoretical and Experimental)
The acid-base properties of this compound are governed by the phenolic hydroxyl group and the imidamide moiety. The imidamide group is generally basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom, which can be protonated to form a resonance-stabilized amidinium cation. The phenolic hydroxyl group, on the other hand, is acidic and can be deprotonated to form a phenoxide ion.
Table 1: Predicted Acid-Base Properties of this compound
| Functional Group | Predicted Property | Influencing Factors |
|---|---|---|
| Phenolic -OH | Acidic | Electron-withdrawing chloro group, resonance stabilization of the phenoxide. |
Theoretical calculations, such as those based on density functional theory (DFT), could provide valuable estimates of the pKa values for both the protonated amidine and the phenolic hydroxyl group. Experimental determination via potentiometric titration or spectrophotometric methods would be necessary for accurate validation.
Exploration of Nucleophilic and Electrophilic Reactivity at the Imidamide Moiety and Aryl Ring
The imidamide moiety in this compound presents both nucleophilic and electrophilic centers. The amino group (-NH2) is nucleophilic and can react with various electrophiles. The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles, particularly after protonation of the imino nitrogen which enhances its electrophilicity.
The aromatic ring's reactivity towards electrophilic substitution is modulated by the competing effects of the activating hydroxyl group and the deactivating, ortho-, para-directing chloro group, as well as the imidamide group itself. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the position para to the hydroxyl group is already occupied by the imidamide group. The chloro atom is a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution would likely occur at the positions ortho to the hydroxyl group (and meta to the chloro and imidamide groups).
Conversely, the electron-rich nature of the phenol (B47542) ring makes it susceptible to oxidation. In related compounds like 3-chloro-N-(4-hydroxyphenyl)propanamide, the hydroxyl group can be oxidized to a quinone derivative. This suggests a similar potential for oxidative reactions with this compound.
Hydrolysis and Stability Studies under Varying Chemical and Environmental Conditions
The stability of this compound is a critical parameter, particularly its susceptibility to hydrolysis. The imidamide functional group can undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amide (3-Chloro-4-hydroxybenzamide) and ammonia (B1221849). The rate of hydrolysis is expected to be pH-dependent.
The stability of the compound will also be influenced by temperature and light exposure. The phenolic hydroxyl group may be prone to oxidation, which could be accelerated by light or the presence of oxidizing agents. Detailed stability studies would involve monitoring the degradation of the compound over time under controlled conditions of pH, temperature, and light, using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products.
Complexation Behavior with Metal Ions: Implications for Catalysis or Coordination Chemistry
The presence of multiple potential donor atoms—the nitrogen atoms of the imidamide group and the oxygen atom of the hydroxyl group—suggests that this compound can act as a ligand and form complexes with metal ions. The imidamide group can coordinate to metal ions in a monodentate or bidentate fashion. The phenolic hydroxyl group can also participate in coordination, either in its protonated or deprotonated form.
The study of a related ligand, 3-amino-4-hydroxybenzoate, has shown its ability to form coordination polymers with metal ions like Co(II) and Zn(II). mdpi.com In these structures, the carboxylate, hydroxyl, and amino groups all participate in coordinating to the metal centers. mdpi.com This indicates a strong potential for this compound to engage in similar coordination chemistry. The resulting metal complexes could have interesting properties, with potential applications in catalysis, materials science, or as models for metalloenzymes. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.
Investigation of Radical Reactions and Redox Properties
The redox properties of this compound are primarily associated with the phenolic hydroxyl group. Phenols can undergo one-electron oxidation to form phenoxyl radicals. The stability of this radical would be influenced by the substituents on the aromatic ring. The electron-withdrawing chloro group might destabilize the radical, while the imidamide group's electronic influence would also play a role.
Studying the redox behavior of this compound, for instance, through cyclic voltammetry, could provide insights into its oxidation and reduction potentials. Understanding its propensity to engage in radical reactions is important for evaluating its potential as an antioxidant or, conversely, its susceptibility to oxidative degradation.
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 3 Chloro 4 Hydroxybenzimidamide
In Vitro Enzyme Inhibition Mechanisms
There is no published research on the in vitro enzyme inhibition mechanisms of 3-Chloro-4-hydroxybenzimidamide.
Identification of Specific Enzyme Targets and Characterization of Inhibition Type
No specific enzyme targets for this compound have been identified in the scientific literature, and consequently, the type of inhibition has not been characterized.
Kinetic Analysis of Enzyme-3-Chloro-4-hydroxybenzimidamide Interactions
No data from kinetic analyses of interactions between any enzyme and this compound are available.
Detailed Active Site Binding Mode Analysis
There are no studies detailing the binding mode of this compound within the active site of any enzyme.
Receptor Binding Mechanisms and Allosteric Modulation at a Molecular Level
Information regarding the receptor binding mechanisms or any potential allosteric modulation by this compound at a molecular level is not available in the current body of scientific literature. The concept of allosteric modulation, where a compound binds to a site on a receptor other than the primary binding site to modify the receptor's activity, is a key area of pharmacological research. nih.govnih.gov Such modulators can offer greater specificity and a more nuanced control of receptor function compared to traditional agonists or antagonists. nih.gov
Elucidation of Structure-Activity Relationships (SAR) for Mechanistic Understanding
No structure-activity relationship (SAR) studies have been published for this compound. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective molecules. drugdesign.org
Identification of Key Pharmacophores and Functional Groups for Interaction
Due to the absence of SAR studies, the key pharmacophores and functional groups of this compound responsible for any potential biological interactions have not been identified. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.
Impact of Structural Modifications on Molecular Interactions and Binding Affinities
The binding affinity and molecular interactions of this compound with biological targets are dictated by the specific arrangement of its functional groups: the benzimidamide, the chloro substituent, and the hydroxyl group. Structure-activity relationship (SAR) studies of analogous compounds, such as benzamidine (B55565) and benzimidazole (B57391) derivatives, provide a framework for understanding how modifications to this core structure could influence its biological activity.
The positively charged amidinium group is a critical feature for forming strong electrostatic interactions and hydrogen bonds with target macromolecules. For instance, benzamidines are known to bind to the minor groove of A/T-rich DNA sequences, where the amidine group forms hydrogen bonds with the N3 of adenine (B156593) and O2 of thymine. nih.gov The precise positioning of this group on the benzene (B151609) ring is crucial for optimal binding.
Modifications to these substituents would be expected to have a profound impact on binding affinity and selectivity.
Table 1: Predicted Impact of Structural Modifications on Molecular Interactions
| Modification | Predicted Effect on Interaction | Rationale |
| Relocation of Chloro Group | Altered electrostatic potential and steric fit. | The position of the halogen affects the molecule's dipole moment and can introduce steric clashes or favorable interactions within a binding pocket. |
| Replacement of Chloro with other Halogens (Br, I) | Increased halogen bond strength and lipophilicity. | Larger halogens are more polarizable, leading to stronger halogen bonds. Lipophilicity generally increases down the group. nih.gov |
| Removal of Hydroxyl Group | Loss of key hydrogen bonding interactions. | The hydroxyl group is a prime candidate for forming specific hydrogen bonds with a target, and its removal would likely decrease binding affinity. |
| Esterification or Etherification of Hydroxyl Group | Altered hydrogen bonding capacity and increased lipophilicity. | Blocking the hydroxyl group prevents it from acting as a hydrogen bond donor and increases the molecule's hydrophobicity. |
| Modification of the Imidamide Group | Altered charge and hydrogen bonding capability. | N-alkylation or conversion to a non-basic group would disrupt the crucial electrostatic and hydrogen bonding interactions of the amidinium moiety. |
These predictions, based on general principles of medicinal chemistry and studies of related compounds, would require empirical validation through the synthesis and biological evaluation of specific analogs.
Biophysical Investigation of Cellular Uptake Mechanisms (at a molecular level)
The cellular uptake of a small molecule like this compound is a complex process governed by its physicochemical properties, including lipophilicity, size, and charge. Small, moderately lipophilic molecules can often cross the cell membrane via passive diffusion. nih.gov The presence of both a hydrophobic benzene ring and polar hydroxyl and imidamide groups gives the molecule an amphipathic character that could facilitate its passage through the lipid bilayer.
However, the positively charged benzimidamide group at physiological pH might hinder passive diffusion and favor uptake through specific transport mechanisms. These could include:
Carrier-mediated transport: The molecule might be recognized by specific solute carrier (SLC) transporters that facilitate the uptake of structurally similar endogenous molecules.
Endocytosis: For larger aggregates or in specific cell types, mechanisms like clathrin-mediated or caveolae-mediated endocytosis might be involved. nih.gov The surface charge of the molecule can influence the specific endocytic pathway utilized. nih.gov
Investigating the precise molecular mechanism would involve techniques such as:
Quantitative uptake studies: Using radiolabeled or fluorescently tagged analogs to measure the rate and saturation of uptake in cell lines.
Inhibitor studies: Employing known inhibitors of specific transport pathways to identify the mechanism of entry.
Liposome partitioning assays: To determine the molecule's ability to partition into and permeate artificial lipid bilayers, providing insight into its potential for passive diffusion.
Mechanistic Studies of Interactions with Nucleic Acids and Lipids
Given the structural similarity to known DNA minor groove binders, it is highly probable that this compound interacts with nucleic acids. nih.gov The planar aromatic ring would favor intercalation between base pairs or insertion into the minor groove, while the positively charged amidinium group would form electrostatic interactions and hydrogen bonds with the phosphate (B84403) backbone and the edges of the base pairs. nih.gov The chloro and hydroxyl substituents could further modulate the specificity and strength of this binding.
The interaction with lipids is another crucial aspect of the molecule's biological activity. The amphipathic nature of the compound suggests it could insert into lipid bilayers. nih.gov Molecular dynamics simulations of similar compounds have shown that they can penetrate the hydrophobic core of the membrane, potentially altering its fluidity and integrity. nih.gov The interaction with lipids is likely to be influenced by the lipid composition of the membrane, with electrostatic interactions playing a key role in the initial association with charged lipid headgroups.
Table 2: Potential Interactions with Nucleic Acids and Lipids
| Biomolecule | Potential Interaction Mode | Key Molecular Features Involved |
| DNA | Minor groove binding, Intercalation | Planar aromatic ring, Positively charged imidamide group, Hydroxyl and Chloro substituents |
| Lipid Bilayer | Insertion into the membrane, Interaction with headgroups | Amphipathic character, Positively charged imidamide group |
Design and Synthesis of Mechanistic Probes Based on this compound
To elucidate the specific molecular targets and mechanisms of action of this compound, the design and synthesis of mechanistic probes are indispensable. These probes are typically analogs of the parent compound that incorporate a reporter group, such as a fluorescent tag or a photoreactive group.
Fluorescent Probes: A fluorescent moiety could be attached to the molecule at a position that does not significantly perturb its biological activity. Such probes would allow for the visualization of the compound's subcellular localization and its binding to specific targets using techniques like fluorescence microscopy and flow cytometry. Benzimidazole and benzamidine scaffolds have been successfully used to develop fluorescent probes. researchgate.netnih.gov
Photo-affinity Probes: Incorporation of a photo-activatable group, such as an azide (B81097) or a benzophenone, would enable covalent cross-linking of the molecule to its biological target upon irradiation with UV light. Subsequent proteomic analysis could then identify the specific protein(s) that the compound binds to.
Biotinylated Probes: Attaching a biotin (B1667282) tag would allow for the affinity-based purification of the target protein(s) using streptavidin-coated beads.
The synthesis of these probes would likely start from a suitable precursor, such as 3-Chloro-4-hydroxybenzonitrile (B1661932) . nih.gov The nitrile group can be converted to the benzimidamide, and the phenolic hydroxyl group or another position on the aromatic ring could be used as a handle for the attachment of the desired reporter group. Careful selection of the linker between the core molecule and the reporter is crucial to maintain biological activity.
Advanced Analytical Methodologies for 3 Chloro 4 Hydroxybenzimidamide
Potential Applications of 3 Chloro 4 Hydroxybenzimidamide in Chemical Science Non Clinical
Utilization as a Building Block in Complex Organic Synthesis
The true potential of 3-Chloro-4-hydroxybenzimidamide is most evident in its prospective role as a versatile building block in organic synthesis. The presence of multiple reactive sites allows for its use as both a precursor to complex heterocyclic systems and a synthon for assembling diverse molecular frameworks.
The imidamide functional group is a well-established and valuable precursor for the synthesis of nitrogen-containing heterocycles. Amidine moieties readily undergo cyclization reactions with a variety of reagents to form stable ring systems that are prevalent in medicinal and materials chemistry.
By analogy to known transformations, this compound could be a key starting material for several classes of heterocycles:
Benzimidazoles: Intramolecular cyclization, potentially via C-H activation or other oxidative methods, could lead to the formation of a substituted benzimidazole (B57391) core. Electrochemical methods have been successfully employed for the dehydrogenative cyclization of N-aryl amidines into benzimidazoles. nih.gov
Triazoles and Oxadiazoles: Intermolecular condensation reactions with appropriate bis-electrophiles are a standard route to five-membered heterocycles. For instance, reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives could yield triazoles, while reaction with phosgene (B1210022) or its equivalents could produce oxadiazoles.
Fused Heterocyclic Systems: The phenolic hydroxyl group could participate in cyclization reactions. For example, under specific conditions, it could react intramolecularly with the imidamide group to form a benzoxadiazine-type structure.
The following table illustrates the potential of amidine-containing precursors in the synthesis of various heterocyclic scaffolds.
| Precursor Type | Reagent/Condition | Resulting Heterocycle |
| N-Aryl Amidine | Oxidative Cyclization (e.g., electrochemical, I2) | Benzimidazole |
| Amidine | 1,2-Diketone | Imidazole |
| Amidine | Hydrazine / Hydrazine Hydrate | 1,2,4-Triazole |
| Amidine | α-Haloketone | Imidazole |
In the context of retrosynthetic analysis, a synthon is an idealized fragment that assists in planning a synthesis but is not itself a reagent. youtube.com The actual chemical used in the synthesis is known as the synthetic equivalent. This compound can be viewed as a synthetic equivalent for several synthons, making it a valuable tool for constructing complex molecules.
The molecule's utility as a synthon arises from its distinct reactive domains:
Phenolic Hydroxyl Group: This group can act as a nucleophile in etherification reactions or as a directing group for further electrophilic aromatic substitution.
Aryl Chloride: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Imidamide Group: The nitrogen atoms of the imidamide are nucleophilic and can be alkylated or acylated. The entire group can also participate in condensation reactions.
This multifunctionality allows for a programmed, stepwise synthesis where each functional group can be addressed selectively to build intricate molecular architectures.
| Functional Group | Potential Synthon | Type of Reaction |
| Phenolic -OH | Aryloxy Anion | Nucleophilic Substitution (Etherification) |
| Aryl Chloride | Aryl Cation | Palladium-Catalyzed Cross-Coupling |
| Imidamide -NH2 | Amine Nucleophile | Alkylation, Acylation, Condensation |
Exploration of Applications in Material Science (e.g., supramolecular chemistry, polymers)
The functional groups on this compound are well-suited for applications in material science. The phenolic hydroxyl and the N-H bonds of the imidamide are excellent hydrogen bond donors and acceptors. This capability is fundamental to the design of supramolecular assemblies and advanced polymers.
Supramolecular Chemistry: The strong hydrogen-bonding capacity could be harnessed to create self-assembling systems like liquid crystals, organogels, or intricate crystal-engineered solids. The interplay between hydrogen bonding and π-π stacking of the aromatic rings could lead to materials with tailored electronic or photophysical properties.
Polymer Science: this compound could serve as a functional monomer in polymerization reactions. For example, polycondensation involving the phenolic hydroxyl group could yield polyethers. Alternatively, the imidamide nitrogens could be used in reactions to form polyamines or other nitrogen-containing polymers. mdpi.com Polymers incorporating benzimidazole-like structures are often noted for their high thermal stability and mechanical strength. nih.govrsc.org The presence of the chloro and hydroxyl substituents would impart specific properties, such as flame retardancy, altered solubility, and sites for post-polymerization modification.
Role in Catalysis and Ligand Design for Metal Complexes
The nitrogen atoms of the imidamide group, along with the adjacent phenolic oxygen, create an ideal pocket for coordinating with metal ions. This makes this compound a promising candidate for ligand design in coordination chemistry and catalysis. Benzimidazole and related N-heterocycles are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity or interesting material properties. mdpi.comnih.govnih.gov
The compound could function as:
An N,N-bidentate ligand , coordinating through the two nitrogen atoms of the imidamide group.
An N,O-bidentate ligand , coordinating through one of the imidamide nitrogens and the deprotonated phenolic oxygen.
A bridging ligand , linking two or more metal centers to form multinuclear complexes or coordination polymers.
These metal complexes could find potential applications in:
Homogeneous Catalysis: As catalysts for reactions such as oxidations, reductions, or carbon-carbon bond formations. The electronic properties of the ligand, tunable via the chloro and hydroxyl groups, could be used to modulate the reactivity of the metal center.
Material Science: The formation of coordination polymers or metal-organic frameworks (MOFs) could lead to materials with high porosity, useful for gas storage or separation, or with unique magnetic or luminescent properties.
| Metal Ion | Potential Coordination Geometry | Potential Application |
| Copper (Cu2+) | Square Planar, Tetrahedral | Catalysis, Anticancer Agents nih.gov |
| Cobalt (Co2+/Co3+) | Octahedral, Tetrahedral | Catalysis, Magnetic Materials mdpi.com |
| Zinc (Zn2+) | Tetrahedral | Lewis Acid Catalysis, Luminescent Materials nih.gov |
| Palladium (Pd2+) | Square Planar | Cross-Coupling Catalysis |
| Silver (Ag+) | Linear, Trigonal Planar | Antimicrobial Materials researchgate.net |
Development as a Research Tool or Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. youtube.com Given the prevalence of the benzimidazole scaffold in biologically active molecules, this compound represents a valuable starting point for the development of such tools. researchgate.net Benzamidine (B55565) itself is a well-known reversible inhibitor of serine proteases like trypsin. wikipedia.orgnih.gov
The structural features of this compound could be leveraged to create:
Activity-Based Probes: By incorporating a reactive "warhead" and a reporter tag, the molecule could be transformed into an irreversible probe to label specific enzymes within a complex proteome. Benzimidazole-based probes have been developed for this purpose. nih.gov
Fluorescent Sensors: The intrinsic fluorescence of the aromatic system could be modulated upon binding to a specific analyte, such as a metal ion or a biomolecule. The phenolic group is particularly useful in designing "turn-on" fluorescent probes. nih.gov
Fragments for Drug Discovery: In fragment-based drug discovery, small, low-complexity molecules are screened for binding to a biological target. With its defined vector for substitution and its combination of hydrogen bond donors/acceptors and a hydrophobic aromatic surface, this compound is an ideal candidate for such screening libraries.
Future Directions and Emerging Research Avenues for 3 Chloro 4 Hydroxybenzimidamide
Exploration of Unconventional Synthetic Routes and Biocatalysis
The development of novel and efficient synthetic methodologies is paramount for the future exploration of 3-Chloro-4-hydroxybenzimidamide. While traditional chemical syntheses provide a foundational approach, the integration of unconventional and biocatalytic methods offers significant advantages in terms of sustainability, efficiency, and stereoselectivity.
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a particularly promising avenue. nih.govresearchgate.net This approach can lead to greener synthetic processes by operating under mild reaction conditions, reducing the use of hazardous reagents, and minimizing waste generation. nih.gov For the synthesis of this compound, enzymes such as nitrilases or amidases could potentially be employed for the direct conversion of a corresponding nitrile or amide precursor. The use of whole-cell biocatalysts could further streamline the process by eliminating the need for enzyme purification. nih.gov
Future research should focus on identifying or engineering enzymes with high specificity and activity towards the 3-chloro-4-hydroxybenzonitrile (B1661932) or similar precursors. This could involve high-throughput screening of microbial consortia or the application of directed evolution techniques to tailor enzyme properties for optimal performance. The potential benefits include higher yields, improved purity profiles, and a more environmentally benign manufacturing process.
| Potential Biocatalytic Approaches for this compound Synthesis |
| Enzyme Class |
| Nitrilase |
| Amidase |
| Whole-cell systems |
Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems
A thorough understanding of how this compound interacts with biological macromolecules at the molecular level is crucial for its development as a therapeutic agent. The presence of a chlorinated phenyl ring and a hydroxybenzimidamide moiety suggests the potential for a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions are key determinants of a molecule's binding affinity and specificity for a biological target.
Future research should employ a range of biophysical and structural biology techniques to elucidate these interactions. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound in complex with its target protein, revealing the precise binding mode. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the thermodynamics and kinetics of binding, offering insights into the driving forces of the interaction.
A deeper mechanistic understanding will facilitate the rational design of more potent and selective derivatives. For example, understanding the role of the chlorine atom in target binding could guide the synthesis of analogs with alternative halogen substitutions to modulate activity and pharmacokinetic properties.
Advanced Integration of Computational Modeling for Predictive Research and Hypothesis Generation
Computational modeling and simulation are powerful tools that can accelerate the discovery and optimization of new bioactive compounds. In the context of this compound, computational approaches can be used to predict its physicochemical properties, potential biological targets, and binding modes.
Molecular docking simulations can be employed to screen large virtual libraries of proteins to identify potential binding partners for this compound, thereby generating hypotheses about its mechanism of action. For a known target, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, revealing the stability of the interaction and the role of individual amino acid residues.
Quantum mechanics (QM) calculations can be used to study the electronic properties of this compound, providing insights into its reactivity and the nature of its interactions with biological targets. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structure of a series of analogs with their biological activity, enabling the prediction of the activity of novel compounds before their synthesis. The integration of these computational methods into the research workflow can significantly reduce the time and cost associated with experimental studies.
Development for Applications in Non-Biological Chemical Systems
Beyond its potential biological applications, the chemical structure of this compound suggests its utility in various non-biological chemical systems. The presence of aromatic rings, a chlorine substituent, and a hydroxyl group makes it a candidate for applications in polymer chemistry and materials science.
For instance, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The hydroxyl and imidamide functionalities can participate in polymerization reactions, while the chloro-substituted phenyl ring can impart specific properties such as flame retardancy or altered solubility. The resulting polymers could have applications in areas such as specialty coatings, high-performance plastics, or as components of functional materials.
Furthermore, the compound could be explored as a ligand for the synthesis of metal-organic frameworks (MOFs). The coordinating ability of the imidamide and hydroxyl groups could enable the formation of stable frameworks with interesting porous structures and catalytic or separation properties. Research in this area would involve exploring the coordination chemistry of this compound with various metal ions and characterizing the properties of the resulting materials.
Integration with High-Throughput Screening for New Mechanistic Leads in Chemical Biology
High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of a large number of compounds. nih.gov Integrating this compound and a library of its derivatives into HTS campaigns can accelerate the discovery of new mechanistic leads in chemical biology.
By screening against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, it may be possible to identify novel and unexpected activities for this chemical scaffold. This approach is not limited to target-based screening; phenotypic screening of cell-based assays can also reveal compounds that modulate specific cellular pathways or produce a desired physiological response without prior knowledge of the molecular target.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-4-hydroxybenzimidamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves chlorination of a methoxy-substituted benzaldehyde precursor (e.g., 4-methoxybenzaldehyde) using sulfuryl chloride, followed by conversion of the aldehyde group to an amidine via formamide and formic acid. A final hydrochlorination step with HCl in ethanol yields the hydrochloride salt . Key optimization parameters include reaction temperature (60–80°C for chlorination), stoichiometric ratios of formamide (1.5–2.0 equivalents), and HCl concentration (3–6 M). Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., chloro and hydroxy groups at positions 3 and 4) via H and C chemical shifts. Aromatic protons typically appear at δ 6.8–7.5 ppm .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 189.5 for the free base) and fragmentation patterns .
- HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8–12 minutes) .
Q. How can researchers assess the biochemical activity of this compound in preliminary assays?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., trypsin-like proteases or kinases) using fluorogenic substrates to measure IC values. For receptor-binding studies, employ radioligand displacement assays (e.g., H-labeled ligands for GPCRs). Use HEK293 or CHO-K1 cell lines for functional assays (e.g., cAMP or calcium flux measurements) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound derivatives?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength) or off-target effects. To resolve:
- Perform counter-screens against related enzymes (e.g., serine vs. cysteine proteases) .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out non-specific interactions .
- Cross-validate results with crystallography or molecular docking to confirm binding poses .
Q. What strategies are effective for optimizing the selectivity of this compound analogs in medicinal chemistry?
- Methodological Answer :
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) at position 4 to enhance hydrophobic interactions with target pockets .
- Scaffold hopping : Replace the benzimidamide core with pyridine or indole rings to reduce off-target binding .
- Prodrug modification : Mask the hydroxy group with acetyl or phosphate esters to improve bioavailability and reduce metabolic degradation .
Q. How can researchers design experiments to evaluate the material science applications of this compound in polymer coatings?
- Methodological Answer :
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (T > 250°C indicates suitability for high-temperature coatings) .
- Adhesion testing : Apply ASTM D3359 tape tests to measure coating adhesion on metal or polymer substrates.
- Electrochemical impedance spectroscopy (EIS) : Evaluate corrosion resistance in saline environments (e.g., 3.5% NaCl solution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
